
Bis(acryloyloxy)(diethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(acryloyloxy)(diethyl)stannane is an organotin compound that features two acryloyloxy groups attached to a diethylstannane core. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and catalysis. The presence of acryloyloxy groups makes this compound particularly interesting for polymerization reactions and the formation of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)(diethyl)stannane typically involves the reaction of diethylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Diethylstannane+2Acryloyl chloride→this compound+2HCl
The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety measures. The use of automated systems ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions
Bis(acryloyloxy)(diethyl)stannane undergoes various types of chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrostannation: The compound can react with alkenes and alkynes in the presence of a catalyst to form stannylated products.
Substitution: The acryloyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrostannation: Catalysts like palladium or platinum complexes are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrostannation: Stannylated alkanes or alkenes.
Substitution: Substituted organotin compounds with varied functional groups.
科学研究应用
Bis(acryloyloxy)(diethyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance polymers and coatings with improved durability and resistance to environmental factors.
作用机制
The mechanism of action of Bis(acryloyloxy)(diethyl)stannane is primarily based on its ability to form stable complexes with various substrates. The acryloyloxy groups can undergo polymerization, leading to the formation of cross-linked networks. The diethylstannane core can interact with nucleophiles, facilitating substitution reactions. These interactions are mediated through the formation of covalent bonds and coordination complexes.
相似化合物的比较
Similar Compounds
Trimethylolpropane Triacrylate (TMPTA): A tri-functional acrylate monomer used in adhesives and coatings.
Diethyl 1,2-epoxyprop-2-ylphosphonate: A phosphorus-containing monomer used in flame retardants and biomedical applications.
Uniqueness
Bis(acryloyloxy)(diethyl)stannane is unique due to its combination of acryloyloxy groups and a diethylstannane core. This combination imparts distinct properties such as enhanced reactivity in polymerization and the ability to form stable complexes with various substrates. Its versatility in undergoing multiple types of reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
62702-42-5 |
|---|---|
分子式 |
C10H16O4Sn |
分子量 |
318.94 g/mol |
IUPAC 名称 |
[diethyl(prop-2-enoyloxy)stannyl] prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.2C2H5.Sn/c2*1-2-3(4)5;2*1-2;/h2*2H,1H2,(H,4,5);2*1H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
JZGFEIRNDDTFMU-UHFFFAOYSA-L |
规范 SMILES |
CC[Sn](CC)(OC(=O)C=C)OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



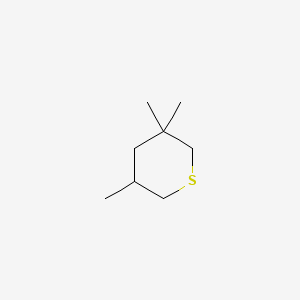
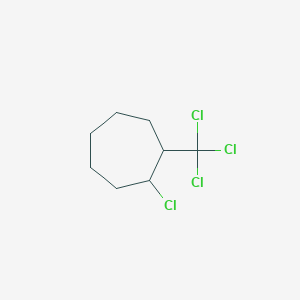
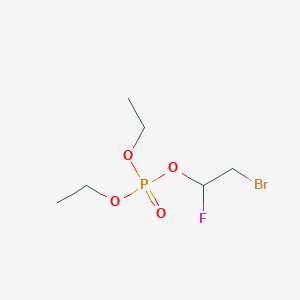
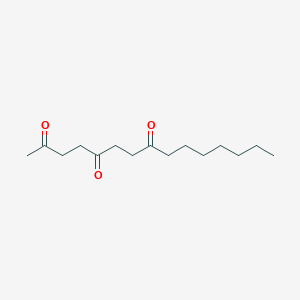
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
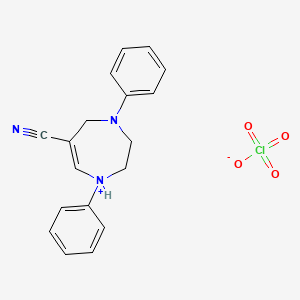
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
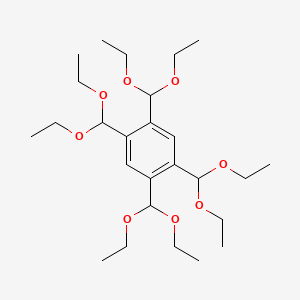

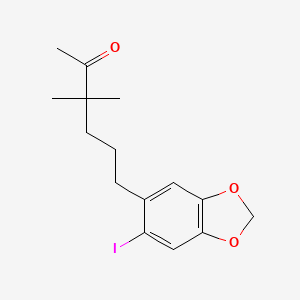


![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
